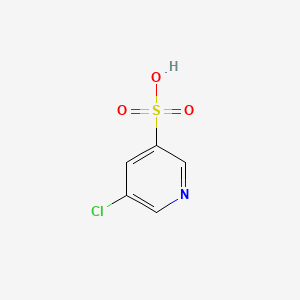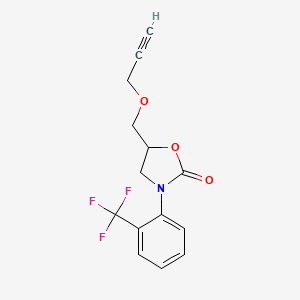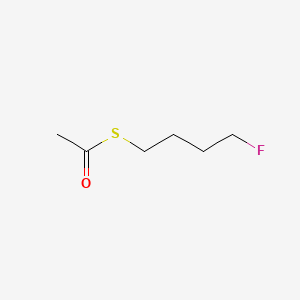![molecular formula C44H74N2O15S B13423463 (9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)
(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin is a derivative of erythromycin, a well-known antibiotic. This compound is synthesized by modifying the erythromycin molecule to enhance its properties, such as stability, solubility, and bioavailability. The modification involves the addition of an oxime group and a 4-methylphenylsulfonyl group, which can potentially alter the compound’s pharmacokinetic and pharmacodynamic profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin typically involves several steps:
Formation of the Oxime Group: The oxime group is introduced by reacting erythromycin with hydroxylamine under acidic or basic conditions.
Sulfonylation: The 4-methylphenylsulfonyl group is added through a sulfonylation reaction, where erythromycin oxime is treated with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to a nitroso or nitrate group.
Reduction: The oxime group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted erythromycin derivatives.
Scientific Research Applications
(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on antibiotic activity.
Biology: Investigated for its potential to overcome bacterial resistance mechanisms.
Medicine: Explored for its enhanced pharmacokinetic properties compared to erythromycin.
Industry: Potential use in the development of new antibiotics with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin is similar to that of erythromycin. It binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This binding prevents the translocation of peptides, thereby inhibiting bacterial growth. The modifications in the compound may enhance its binding affinity or alter its interaction with bacterial ribosomes, potentially improving its efficacy against resistant strains.
Comparison with Similar Compounds
Similar Compounds
Erythromycin: The parent compound, widely used as an antibiotic.
Azithromycin: A derivative with a broader spectrum of activity and improved pharmacokinetics.
Clarithromycin: Another derivative with enhanced stability in acidic conditions.
Uniqueness
(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin is unique due to its specific structural modifications, which may confer advantages such as improved stability, solubility, and efficacy against resistant bacterial strains. These modifications differentiate it from other erythromycin derivatives and could make it a valuable addition to the arsenal of antibiotics.
Properties
Molecular Formula |
C44H74N2O15S |
|---|---|
Molecular Weight |
903.1 g/mol |
IUPAC Name |
[(Z)-[(2R,3S,4R,5S,7R,9R,10R,11S,12S,13R)-10-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-ylidene]amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C44H74N2O15S/c1-15-32-44(11,52)37(48)26(5)34(45-61-62(53,54)30-18-16-23(2)17-19-30)24(3)21-42(9,51)39(60-41-35(47)31(46(12)13)20-25(4)56-41)27(6)36(28(7)40(50)58-32)59-33-22-43(10,55-14)38(49)29(8)57-33/h16-19,24-29,31-33,35-39,41,47-49,51-52H,15,20-22H2,1-14H3/b45-34-/t24-,25-,26+,27+,28-,29+,31+,32-,33+,35-,36+,37-,38+,39-,41+,42-,43-,44-/m1/s1 |
InChI Key |
WAZVMUGFTJEWAB-VHCUFRJKSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OS(=O)(=O)C2=CC=C(C=C2)C)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


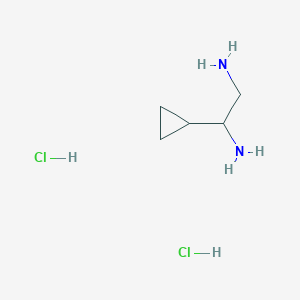

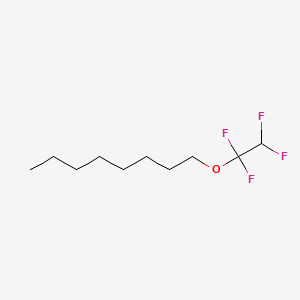
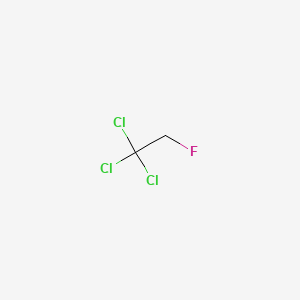
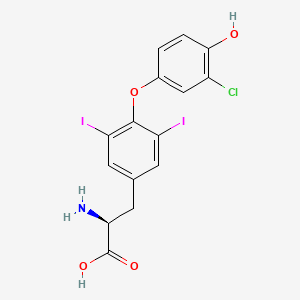
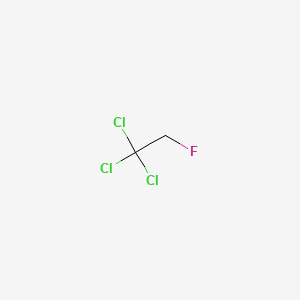
![(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13423436.png)
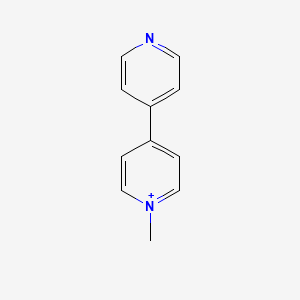
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)


